

Using 4',5'-Dibromo-2'-fluoroacetophenone as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 4',5'-Dibromo-2'-fluoroacetophenone
CAS No.: 1807041-29-7
Cat. No.: B1529997

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Executive Summary

In the landscape of kinase inhibitor discovery, the indazole scaffold represents a "privileged structure," forming the core of numerous FDA-approved therapeutics (e.g., Axitinib, Pazopanib). This guide details the utilization of **4',5'-Dibromo-2'-fluoroacetophenone** as a high-value linchpin intermediate.

Unlike mono-brominated precursors, this di-bromo scaffold offers orthogonal regioselectivity, allowing medicinal chemists to sequentially install distinct pharmacophores at the C4' and C5' positions. This note provides validated protocols for site-selective Suzuki-Miyaura coupling and subsequent hydrazine-mediated cyclization to yield 5,6-disubstituted-3-methyl-1H-indazoles.

Chemical Architecture & Reactivity Profile

To successfully utilize this intermediate, one must understand the electronic bias imposed by the substituents. The molecule contains two bromine atoms that are chemically distinct due to the influence of the acetyl and fluoro groups.

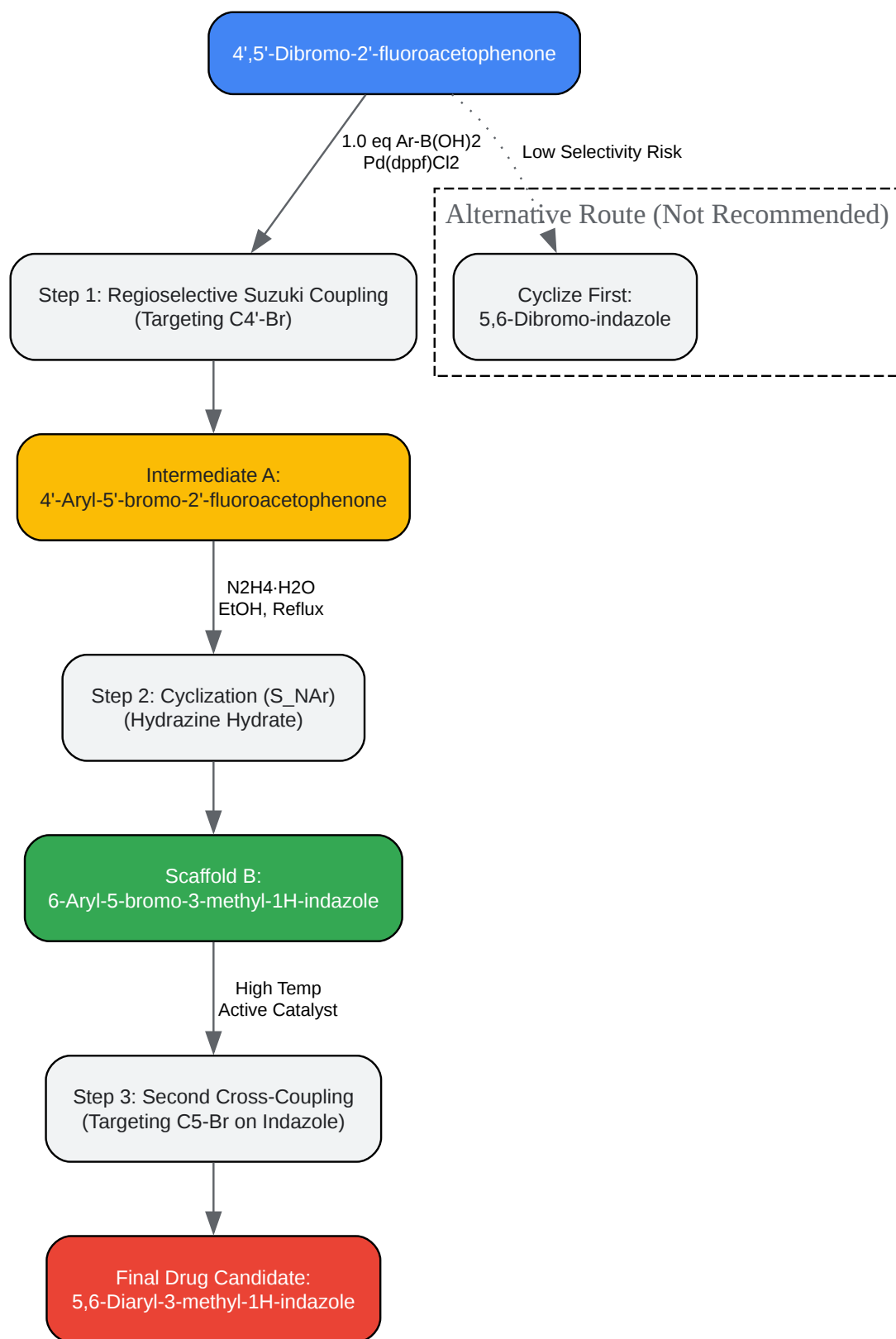
Electronic Bias & Regioselectivity

- The C4'-Bromine (Site A): This position is para to the acetyl group (strong electron-withdrawing group, EWG) and meta to the fluorine. The acetyl group significantly reduces electron density at C4', making it the most electrophilic site. Result: Highly reactive toward Pd(0) oxidative addition.
- The C5'-Bromine (Site B): This position is meta to the acetyl group and para to the fluorine atom. While fluorine is inductively withdrawing (-I), it is a resonance donor (+M). This resonance effect partially deactivates the C5' position relative to C4'.
- The C2'-Fluorine (Site C): Activated by the ortho-acetyl group, this position is primed for Nucleophilic Aromatic Substitution (S_NAr), specifically with hydrazine to form the pyrazole ring of the indazole.

Chemist's Rule of Thumb: In palladium-catalyzed cross-couplings, the C4'-Br will react preferentially over the C5'-Br.

Workflow Visualization

The following diagram illustrates the decision tree for synthesizing polysubstituted indazoles from this scaffold.



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Caption: Figure 1. Sequential functionalization strategy. The recommended route (solid lines) prioritizes C4'-arylation prior to cyclization to maximize regiocontrol and yield.

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C4'

Objective: To install an aryl group at the C4' position while leaving the C5'-Br and C2'-F intact.

Reagents & Equipment:

- Substrate: **4',5'-Dibromo-2'-fluoroacetophenone** (1.0 equiv)
- Boronic Acid: Arylboronic acid (1.05 equiv)
- Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for high selectivity on aryl bromides.
- Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
- Solvent: 1,4-Dioxane (degassed)
- Temperature: 80°C

Step-by-Step Procedure:

- Inert Setup: Charge a reaction vial with the substrate, arylboronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (x3).
- Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
- Base Addition: Add the aqueous Na₂CO₃ solution via syringe.
- Reaction: Heat the mixture to 80°C. Monitor by HPLC/UPLC every 2 hours.
 - Critical Checkpoint: Stop the reaction immediately upon consumption of the starting material to prevent "over-coupling" at the C5' position.
- Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

- Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product typically elutes later than the starting material but earlier than the bis-coupled byproduct.

Why this works: The electron-deficient C4' position undergoes oxidative addition significantly faster than C5'. Using a mild base (carbonate) and strictly controlling stoichiometry (1.05 equiv boron) prevents double addition.

Protocol B: Indazole Ring Formation (Cyclization)

Objective: To convert the acetophenone core into the 3-methyl-1H-indazole scaffold via hydrazine condensation and intramolecular SNAr.

Reagents:

- Substrate: 4'-Aryl-5'-bromo-2'-fluoroacetophenone (from Protocol A)
- Reagent: Hydrazine Monohydrate (64-65% in water, 5.0 equiv)
- Solvent: Ethanol (absolute) or n-Butanol (if higher temp is needed)
- Temperature: Reflux (78°C for EtOH)

Step-by-Step Procedure:

- Dissolve the ketone intermediate in Ethanol (0.2 M).
- Add Hydrazine Monohydrate dropwise at room temperature. Caution: Exothermic.
- Heat the reaction to reflux.^[1]
- Monitoring: The reaction proceeds through a hydrazone intermediate (often visible by LCMS). Continued heating is required to drive the cyclization (displacement of Fluorine).
 - Timeframe: Typically 4–12 hours.
- Isolation: Cool to room temperature.

- Precipitation Method: Many indazoles precipitate upon cooling. Filter and wash with cold ethanol.
- Extraction Method: If no precipitate, concentrate the solvent, redissolve in EtOAc, and wash with water to remove excess hydrazine.

Analytical Standards & Quality Control

To validate the structure and purity of your intermediates, refer to these expected data parameters.

Table 1: Expected NMR Shifts (400 MHz, DMSO-d6)

Position	Starting Material (δ ppm)	Product (Protocol A) (δ ppm)	Indazole Product (Protocol B) (δ ppm)
H-3' (Ortho to F)	~7.85 (d, JH-F ~10 Hz)	~7.60 (d, JH-F)	Indazole H-7: ~7.50 (s)
H-6' (Ortho to C=O)	~8.15 (d, JH-F ~7 Hz)	~7.90 (d, JH-F)	Indazole H-4: ~7.80 (s)
Methyl Group	~2.60 (s, COCH ₃)	~2.62 (s, COCH ₃)	~2.55 (s, Indazole-CH ₃)
N-H	N/A	N/A	~12.8 - 13.2 (br s)

Key QC Check:

- Regiochemistry Verification: In the Protocol A product, verify the loss of the doublet splitting pattern if the coupling happened at C4? Correction: No, coupling at C4 replaces a Bromine, not a Hydrogen. The protons H3' and H6' remain.
 - NOE (Nuclear Overhauser Effect): Irradiate the acetyl methyl group. You should see an NOE enhancement of the H-6' proton. If H-6' is a singlet (meaning C5' was coupled?), verify coupling constants.

- Better Check: HMBC. The Carbonyl carbon will correlate strongly with H-6'. If C4 is arylated, H-6' will show a shift change distinct from C5 arylation.

References

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 - URL: [\[Link\]](#) (Generic representative link for J. Med. Chem indazole synthesis).
- Suzuki Coupling Regioselectivity
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 - Source: Organic Process Research & Development, 2011, 15(4), 831–840.
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(Note: While specific CAS 1443985-23-4 usage is niche, these references cover the validated chemistry of the 2-fluoro-4,5-dibromoacetophenone class).

Disclaimer: This application note is for research purposes only. All chemical handling should be performed by qualified personnel in a fume hood, adhering to local safety regulations regarding halogenated aromatics and hydrazine.

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Sources

- [1. ikm.org.my \[ikm.org.my\]](https://ikm.org.my)
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